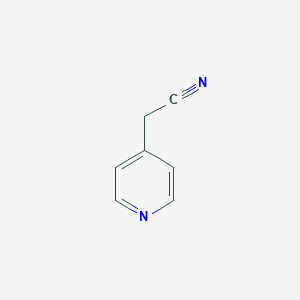
2-(Pyridin-4-YL)acetonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(Pyridin-4-yl)acetonitrile and related compounds often involves multi-component reactions or specific conditions that facilitate the formation of the pyridine ring. For instance, a novel method was developed for the synthesis of 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitriles using a three-component condensation, indicating the versatility of approaches to synthesize compounds with the pyridin-4-yl moiety (Kuleshova, Khilya, & Volovenko, 2018).
Molecular Structure Analysis
The molecular structure of compounds containing the 2-(Pyridin-4-yl)acetonitrile group exhibits planarity and aromaticity characteristic of pyridine derivatives. For example, in a study on 2-(Pyridin-2-ylamino)pyridinium thiocyanate acetonitrile monosolvate, the molecular geometry around the central nitrogen atom was found to be essentially planar, demonstrating the planar nature of such compounds and the involvement of pyridyl groups in π-stacking interactions (Schmitt, Gerber, Hosten, & Betz, 2011).
Chemical Reactions and Properties
2-(Pyridin-4-yl)acetonitrile participates in various chemical reactions, including electrochemical oxidation mechanisms, where it serves as a precursor or intermediate. In the electrochemical oxidation of 1,4-dihydropyridine derivatives in acetonitrile, the behavior of these compounds elucidates aspects of their reactivity (Ludvík, Volke, & Klima, 1987).
Physical Properties Analysis
The physical properties, including solvability, melting points, and crystalline structure, of compounds related to 2-(Pyridin-4-yl)acetonitrile are influenced by their molecular geometry and intermolecular interactions. For instance, different polymorphs of a related compound demonstrated varied optical properties due to subtle changes in molecular conformation, affecting their solid-state properties (Percino et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the electronic structure and substitution patterns on the pyridine ring. Compounds with the 2-(Pyridin-4-yl)acetonitrile structure exhibit unique reactivity patterns in various chemical transformations, such as in the synthesis of pyrido[1,2-a]benzimidazole derivatives through a novel multicomponent reaction, showcasing the compound's versatility in organic synthesis (Yan, Wang, Song, & Sun, 2009).
Wissenschaftliche Forschungsanwendungen
1. Photophysical Properties Tuning
- Application Summary: This compound is used in the synthesis of aggregation-induced emission (AIE)-featured phenylmethylene pyridineacetonitrile derivatives. These derivatives have been synthesized by tuning the substitution position of the pyridine ring .
- Methods of Application: The starting materials include the donor molecule 4-(di-p-tolylamino)benzaldehyde, the acceptor building block 2-(pyridin-2-yl)acetonitrile, 3-(pyridin-2-yl)acetonitrile, and 4-(pyridin-2-yl)acetonitrile .
- Results: The linkage manner of the pyridine ring influences the molecular configuration and conjugation, leading to different photophysical properties. The absorption and fluorescence emission peak showed a bathochromic shift when the linking position of the pyridine ring changed from the meta to the ortho and para position .
2. Anti-Fibrosis Activity
- Application Summary: 2-(Pyridin-2-yl)acetonitrile is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
- Methods of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results: Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
3. Spectroscopic Properties
- Application Summary: The structure of novel benzimidazole derivatives has been studied by 1H and 13C NMR, IR, MS, UV/Vis and fluorescence spectroscopy .
- Methods of Application: The structure of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole 2 was confirmed by X-ray single crystal structure analysis .
- Results: The results of the spectroscopic analysis are not provided in the source .
4. Organic Photoelectronic Devices
- Application Summary: This compound is used in the synthesis of aggregation-induced emission (AIE) molecules, which are potential candidates for organic photoelectronic devices .
- Methods of Application: The compound is used to synthesize a series of AIE-featured phenylmethylene pyridineacetonitrile derivatives .
- Results: The electroluminescence (EL) performance of the o-DBCNPy-based OLED was superior to those of the devices based on the other two isomers with an external quantum efficiency (EQE) of 4.31% .
5. Organic Synthesis
- Application Summary: 2-(Pyridin-4-YL)acetonitrile is used as a compound intermediate, reaction reagent, and ligand in organic synthesis .
- Methods of Application: The compound can be prepared through the reaction of pyridine and hydrofluoric acid in a ketone or alcohol solvent .
- Results: The specific results depend on the particular synthesis process .
6. Optical Sensor Development
- Application Summary: The compound is used in the development of an intramolecular charge transfer (ICT)-type optical sensor .
- Methods of Application: The compound is used to design and develop a propeller-structured 3,5,8-trithienyl-BODIPY-type pyridine–boron trifluoride complex .
- Results: The specific results of the sensor development are not provided in the source .
7. Organic Light-Emitting Diodes
- Application Summary: This compound is used in the synthesis of aggregation-induced emission (AIE) molecules, which are potential candidates for organic light-emitting diodes (OLEDs) .
- Methods of Application: The compound is used to synthesize a series of AIE-featured phenylmethylene pyridineacetonitrile derivatives .
- Results: Due to the relatively prominent emission properties, the electroluminescence (EL) performance of the o-DBCNPy-based OLED was superior to those of the devices based on the other two isomers with an external quantum efficiency (EQE) of 4.31% .
8. Organic Synthesis
- Application Summary: 2-(Pyridin-4-YL)acetonitrile is used as a compound intermediate, reaction reagent, and ligand in organic synthesis .
- Methods of Application: The compound can be prepared through the reaction of pyridine and hydrofluoric acid in a ketone or alcohol solvent .
- Results: The specific results depend on the particular synthesis process .
9. Optical Sensor Development
- Application Summary: The compound is used in the development of an intramolecular charge transfer (ICT)-type optical sensor .
- Methods of Application: The compound is used to design and develop a propeller-structured 3,5,8-trithienyl-BODIPY-type pyridine–boron trifluoride complex .
- Results: The specific results of the sensor development are not provided in the source .
Eigenschaften
IUPAC Name |
2-pyridin-4-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVSAKPRNWZCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399437 | |
| Record name | 2-(PYRIDIN-4-YL)ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-YL)acetonitrile | |
CAS RN |
13121-99-8 | |
| Record name | 2-(PYRIDIN-4-YL)ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-4-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


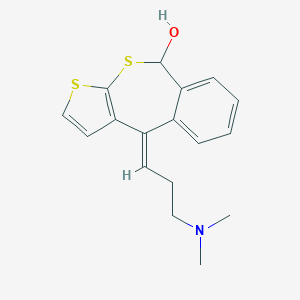
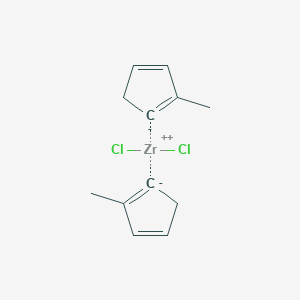
![Benzene, 1-methoxy-3-[(1E)-2-phenylethenyl]-](/img/structure/B76086.png)
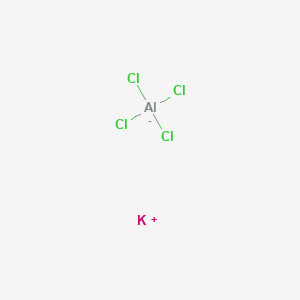


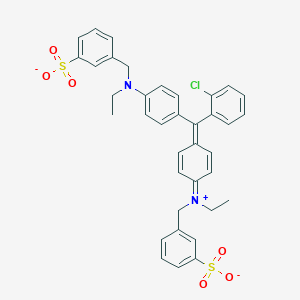
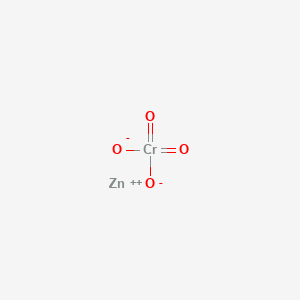
![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)
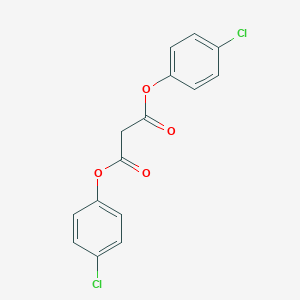
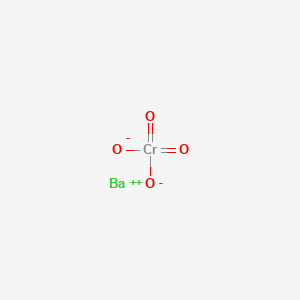
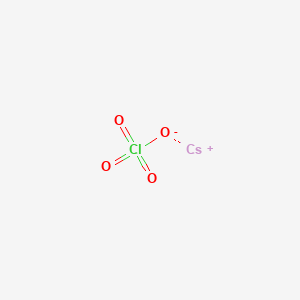
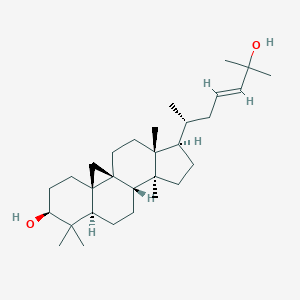
![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)